molecular formula C14H19NO6S B2705381 N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide CAS No. 314768-59-7

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2705381
CAS RN: 314768-59-7
M. Wt: 329.37
InChI Key: HMOUWGMMQWMINB-UHFFFAOYSA-N
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Description

“N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a dioxothiolane group (a five-membered ring containing two oxygen atoms and a sulfur atom). The “3,4,5-trimethoxy” indicates that there are three methoxy groups (-OCH3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzamide and dioxothiolane groups, as well as the three methoxy groups attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as “N-(1,1-dioxothiolan-3-yl)-dithiocarbamate”, are known to react with amines and carbon disulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds, such as “N-(1,1-dioxothiolan-3-yl)-dithiocarbamate”, are known to have specific melting points, boiling points, and densities .

Scientific Research Applications

Rhodium(III)-Catalyzed Annulations

The study by Xu et al. (2018) highlights the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides facilitated through Rh(III)-catalyzed C-H activation. This process involves the sulfoxonium ylide acting as a carbene precursor under acid-controlled conditions to promote cyclizations, demonstrating the compound's potential in synthetic organic chemistry and material science applications (Youwei Xu, G. Zheng, Xifa Yang, Xingwei Li, 2018).

Antitumor Activity

The work by Szekeres et al. (2004) on Trimidox, a derivative similar in structure to N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide, shows significant biochemical and antitumor activity by inhibiting ribonucleotide reductase, suggesting the potential for cancer chemotherapy applications (T. Szekeres, K. Gharehbaghi, M. Fritzer, M. Woody, A. Srivastava, B. Riet, H. Jayaram, H. Elford, 2004).

Memory Enhancers

Piplani et al. (2018) describe the synthesis, biological evaluation, and molecular simulation studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, highlighting their potential as memory enhancers with acetylcholinesterase-inhibiting activity. This demonstrates the compound's application in neurodegenerative disease research (P. Piplani, Manishika Sharma, Pakhuri Mehta, Ruchi Malik, 2018).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) evaluated the safety and feasibility of imaging tumor proliferation with a novel cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide, by PET in patients with newly diagnosed malignant neoplasms, indicating its application in medical imaging and diagnosis (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, Nina Wagner-Johnson, R. Mach, 2013).

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Similar compounds are of potential interest in applications such as pesticides and antioxidants .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-19-11-6-9(7-12(20-2)13(11)21-3)14(16)15-10-4-5-22(17,18)8-10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOUWGMMQWMINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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